molecular formula C13H14N4O2S B2736844 N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 877433-06-2

N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2736844
CAS No.: 877433-06-2
M. Wt: 290.34
InChI Key: HZZCIBRMFDDLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes an ethylphenyl group, a triazinone ring, and a thioacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazinone Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions to form the triazinone core.

    Thioacetamide Introduction: The triazinone intermediate is then reacted with a thioacetamide derivative in the presence of a suitable catalyst, such as a Lewis acid, to introduce the thioacetamide group.

    Ethylphenyl Substitution: Finally, the ethylphenyl group is introduced through a nucleophilic substitution reaction, often using an ethylphenyl halide and a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the triazinone ring to a dihydrotriazine derivative.

    Substitution: The ethylphenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(2-methylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide: Similar structure but with a methylphenyl group instead of an ethylphenyl group.

Uniqueness

N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features:

  • Molecular Formula : C13H16N4OS
  • Molecular Weight : Approximately 270.33 g/mol
  • Functional Groups : It includes a 2-ethylphenyl group, an acetamide functional group, and a thioether linkage to a 5-oxo-4,5-dihydro-1,2,4-triazine ring system.

This unique combination of functional groups suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antiviral properties . The thioether linkage in this compound may enhance its interaction with biological targets, potentially leading to therapeutic effects against various pathogens.

Anticancer Activity

Research has shown that derivatives containing triazine rings often demonstrate cytotoxicity against cancer cell lines . For instance:

  • Compounds structurally similar to this compound have been evaluated for their anticancer activity against various cell lines. A notable study reported that certain triazine derivatives exhibited significant cytotoxic effects with GI50 values ranging from 0.250.25 to 13.50μM13.50\mu M against colon cancer and melanoma cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the phenyl and triazine rings can significantly influence the biological activity of the compound. Key findings include:

  • Thioether Linkage : Enhances binding affinity to biological targets.
  • Electron-Drawing Groups : Presence of electron-withdrawing groups on the phenyl ring increases cytotoxicity .
  • Substituent Variations : Different substituents on the triazine ring can alter the potency and selectivity against specific cancer cell lines .

Synthesis Methods

The synthesis of this compound can be achieved through several approaches:

  • Alkylation Reactions : Utilizing potassium salts with N-hetaryl derivatives.
  • Aminolysis : Involves reactions with activated acids in the presence of coupling agents like CDI .
  • Modification of Substituents : Allows exploration of structure–activity relationships that can lead to enhanced biological efficacy.

Cytotoxicity Evaluation

A study conducted on compounds similar to this compound assessed their cytotoxicity using the bioluminescence inhibition method against Photobacterium leiognathi. Results indicated considerable cytotoxicity for several derivatives .

Anticancer Screening

In another significant study involving the National Cancer Institute (NCI), various derivatives were screened against 60 different cancer cell lines. Notably:

Compound IDCancer TypeGI50 (μM)
3.1Colon0.41–0.69
6.5Melanoma0.48–13.50
3.1Ovarian0.25–5.01

These findings underscore the potential of triazine-based compounds as promising candidates in anticancer drug development .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-2-9-5-3-4-6-10(9)15-12(19)8-20-13-16-11(18)7-14-17-13/h3-7H,2,8H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZCIBRMFDDLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.